2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20107617
InChI: InChI=1S/C25H16ClNO6/c26-15-5-7-18-17(10-15)23(29)21-22(14-2-1-3-16(28)9-14)27(25(30)24(21)33-18)11-13-4-6-19-20(8-13)32-12-31-19/h1-10,22,28H,11-12H2
SMILES:
Molecular Formula: C25H16ClNO6
Molecular Weight: 461.8 g/mol

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC20107617

Molecular Formula: C25H16ClNO6

Molecular Weight: 461.8 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C25H16ClNO6
Molecular Weight 461.8 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C25H16ClNO6/c26-15-5-7-18-17(10-15)23(29)21-22(14-2-1-3-16(28)9-14)27(25(30)24(21)33-18)11-13-4-6-19-20(8-13)32-12-31-19/h1-10,22,28H,11-12H2
Standard InChI Key BCSMHLZLAOVJKJ-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC(=CC=C6)O

Introduction

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole derivatives class. This compound integrates a benzodioxole moiety with hydroxy and chloro functional groups, contributing to its potential biological activity. The synthesis and properties of this compound are of interest in medicinal chemistry due to its structural features, which suggest applications in pharmacology.

Synthesis Methods

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One approach could be through the use of 1,3-dipolar addition reactions, similar to those used for related chromeno-pyrrole derivatives, where specific precursors undergo transformation to yield the desired product. Another method might involve multicomponent reactions, as seen in the synthesis of other chromeno-pyrrole derivatives, which can efficiently produce a wide range of substituents under mild conditions .

Biological Activity and Potential Applications

The chromeno-pyrrole structure suggests potential interactions with biological targets such as enzymes or receptors involved in inflammation or oxidative stress pathways. Derivatives of benzodioxoles are known for their antioxidant properties through free radical scavenging mechanisms. The hydroxy and chloro groups may enhance these effects by stabilizing reactive intermediates during biochemical reactions.

Spectroscopic Analysis

Spectroscopic analysis, including NMR spectroscopy, is crucial for confirming the structure of chromeno-pyrrole derivatives. For similar compounds, the 1H NMR and 13C NMR spectra provide valuable information about the molecular structure. The carbon signal of the γ-pyrone carbonyl group is typically observed in the weakest field, while the carbon signal of the pyrrolone carbonyl group is characteristic for amide groups .

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